4-isocyanato-4-methyloxane
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Overview
Description
4-Isocyanato-4-methyloxane is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is characterized by the presence of an isocyanate group (-NCO) attached to a methyloxane ring. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanato-4-methyloxane can be synthesized through several methods. One common approach involves the reaction of 4-methyloxane with phosgene in the presence of a base to form the isocyanate group . Another method includes the non-phosgene approach, which involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield the isocyanate .
Industrial Production Methods
The industrial production of this compound typically involves the phosgene process due to its efficiency and high yield. due to the toxicity of phosgene, alternative methods such as the non-phosgene approach are being explored to enhance safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-4-methyloxane undergoes various chemical reactions, including:
Hydrolysis: Reaction with water to form carbamate or imidic acid.
Alcoholysis: Reaction with alcohols to form urethanes.
Aminolysis: Reaction with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Alcoholysis: Alcohols such as methanol or ethanol, typically under mild conditions.
Aminolysis: Amines such as aniline or methylamine, usually at room temperature.
Major Products Formed
Hydrolysis: Carbamate or imidic acid.
Alcoholysis: Urethanes.
Aminolysis: Ureas.
Scientific Research Applications
4-Isocyanato-4-methyloxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isocyanato-4-methyloxane involves the reactivity of the isocyanate group. This group can react with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamates, urethanes, and ureas, respectively . These reactions are often catalyzed by acids or bases and involve the formation of intermediate species that facilitate the conversion to the final products .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: Similar in structure but contains a methoxy group instead of a methyloxane ring.
Hexamethylene diisocyanate: An aliphatic isocyanate used in the production of non-yellowing polyurethanes.
Toluene diisocyanate: An aromatic isocyanate widely used in the production of flexible polyurethane foams.
Uniqueness
4-Isocyanato-4-methyloxane is unique due to its methyloxane ring, which imparts distinct chemical properties and reactivity compared to other isocyanates. This structural feature makes it a valuable compound for specific applications in polymer chemistry and materials science.
Properties
CAS No. |
1134820-12-4 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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